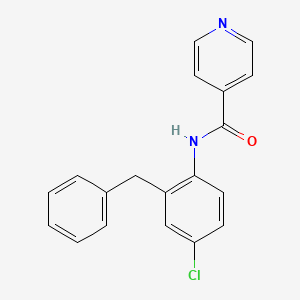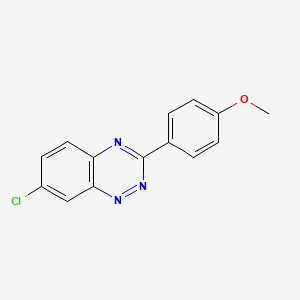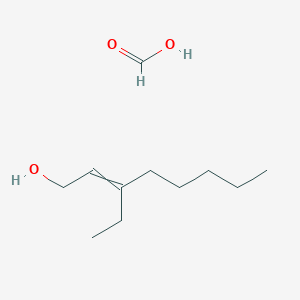
3-Ethyloct-2-en-1-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyloct-2-en-1-ol;formic acid is a compound that combines an unsaturated alcohol (3-ethyloct-2-en-1-ol) with formic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyloct-2-en-1-ol typically involves the reaction of an appropriate alkene with an alcohol under specific conditions. One common method is the esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out by heating the reactants together, which facilitates the formation of the ester bond.
Industrial Production Methods
Industrial production of 3-ethyloct-2-en-1-ol;formic acid may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps to maximize yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyloct-2-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Chlorinated compounds.
Applications De Recherche Scientifique
3-Ethyloct-2-en-1-ol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyloct-2-en-1-ol;formic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediate compounds, which then undergo further transformations to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-enyl formate: Similar in structure but with different alkyl groups.
Ethyl acetate: Another ester with different functional groups.
Methyl butyrate: Similar ester with a different carbon chain length
Uniqueness
3-Ethyloct-2-en-1-ol;formic acid is unique due to its specific combination of an unsaturated alcohol and formic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
82611-96-9 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-ethyloct-2-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-3-5-6-7-10(4-2)8-9-11;2-1-3/h8,11H,3-7,9H2,1-2H3;1H,(H,2,3) |
Clé InChI |
KYKPVXGNFBXVRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CCO)CC.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


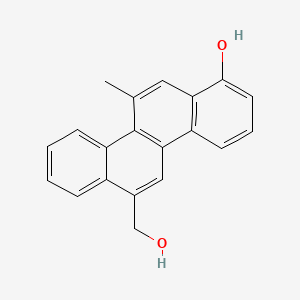
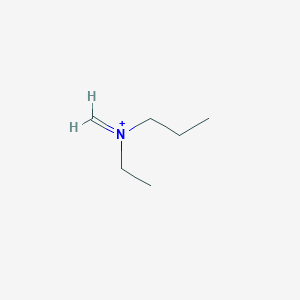
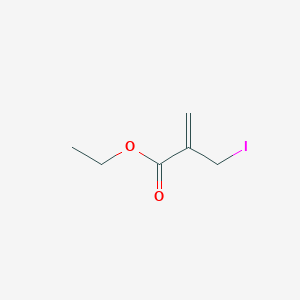
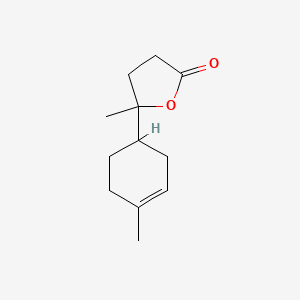
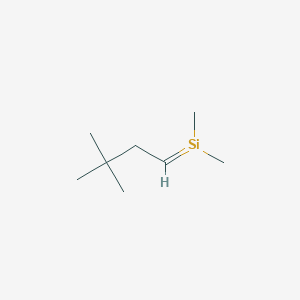


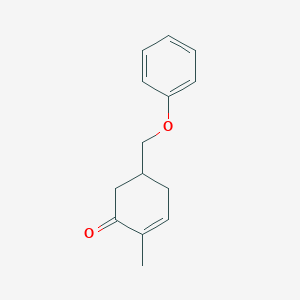
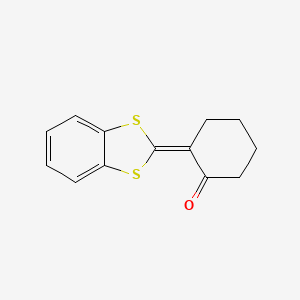

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)
